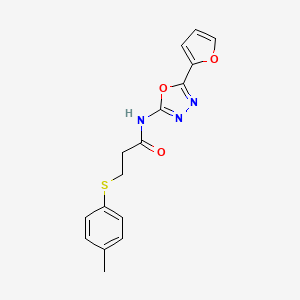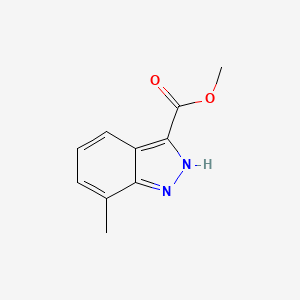
Methyl 7-methyl-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is important in chemical synthesis and analysis.Molecular Structure Analysis
The molecular formula of “Methyl 7-methyl-1H-indazole-3-carboxylate” is C10H10N2O2 . The molecular weight is 190.1986 . The structure is characterized by a benzene ring fused to a pyrazole ring.Chemical Reactions Analysis
“Methyl 7-methyl-1H-indazole-3-carboxylate”, as part of the indazole family, shows notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is important in chemical synthesis and analysis.Physical And Chemical Properties Analysis
“Methyl 7-methyl-1H-indazole-3-carboxylate” has a melting point of 162-163℃ . Its boiling point is predicted to be 345.2±15.0 °C . The density is 1.324 . It is slightly soluble in chloroform and methanol . The compound is a solid and its color ranges from white to off-white .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Methyl 7-methyl-1H-indazole-3-carboxylate belongs to the indazole family, characterized by a benzene ring fused to a pyrazole ring. Researchers explore its potential as a scaffold for designing novel drugs. By modifying the ester group or introducing substituents, scientists can create derivatives with improved pharmacological properties. These modifications may enhance bioavailability, receptor binding affinity, or metabolic stability. Additionally, the compound’s reactivity in alkaline solutions provides opportunities for chemical transformations .
Cannabinoid Research
Indazole derivatives have gained attention due to their structural similarity to cannabinoids. Methyl 7-methyl-1H-indazole-3-carboxylate serves as a precursor in the synthesis of synthetic cannabinoids. Researchers use it to create analogs for studying cannabinoid receptors (CB1 and CB2). These studies contribute to our understanding of the endocannabinoid system, potential therapeutic applications, and adverse effects.
Analytical Chemistry
In analytical chemistry, Methyl 7-methyl-1H-indazole-3-carboxylate acts as an analytical reference standard. Scientists use it to validate methods for detecting and quantifying indazole derivatives. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques can identify and quantify this compound in complex matrices, aiding in forensic and toxicology analyses .
Materials Science
Researchers investigate the use of indazole-based compounds in materials science. Methyl 7-methyl-1H-indazole-3-carboxylate’s unique structure may contribute to the development of functional materials, such as organic semiconductors, luminescent materials, or sensors. By incorporating this compound into polymers or thin films, scientists explore its electronic and optical properties .
Photophysical Studies
The photophysical properties of Methyl 7-methyl-1H-indazole-3-carboxylate intrigue researchers. Its absorption and emission spectra provide insights into its excited-state behavior. These studies aid in understanding energy transfer processes, fluorescence quenching, and photochemical reactions. Applications range from fluorescent probes to optoelectronic devices .
Chemical Biology and Enzyme Inhibition
Indazole derivatives, including Methyl 7-methyl-1H-indazole-3-carboxylate, may exhibit enzyme inhibitory activity. Researchers explore their interactions with specific enzymes, such as kinases or proteases. By studying the structure-activity relationship, they aim to design selective inhibitors for therapeutic purposes or as tools for probing biological pathways .
Safety and Hazards
“Methyl 7-methyl-1H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .
Mecanismo De Acción
Target of Action
Methyl 7-methyl-1H-indazole-3-carboxylate is a complex compound with potential biological activity. Indazole derivatives have been found to interact with various targets, including the respiratory system, eyes, and skin .
Mode of Action
For instance, some indazole derivatives have been found to bind effectively with the hinge region of tyrosine kinase . This interaction can lead to changes in the function of the target, potentially influencing cellular processes .
Biochemical Pathways
For example, some indazole derivatives have been found to maintain intestinal homeostasis and impact liver metabolism and the immune response . These effects are achieved through the activation of nuclear receptors, regulation of intestinal hormones, and influencing the biological effects of bacteria as signaling molecules .
Result of Action
Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Propiedades
IUPAC Name |
methyl 7-methyl-2H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIDAHGDMDQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(NN=C12)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methyl-1H-indazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

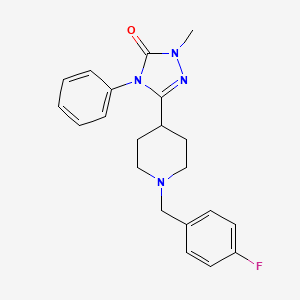
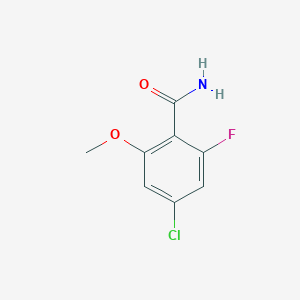
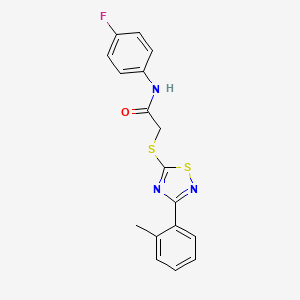
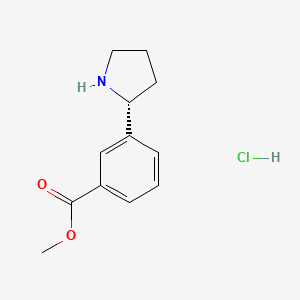
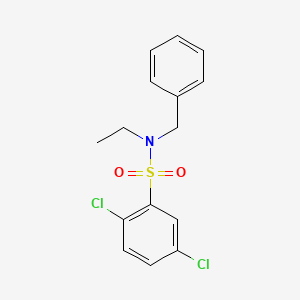
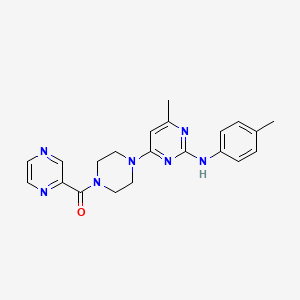
![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)
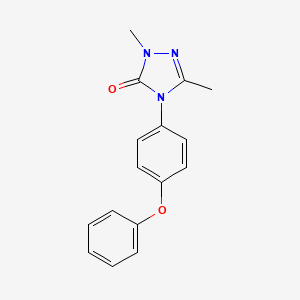
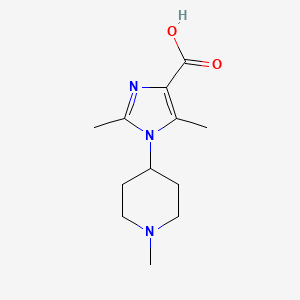
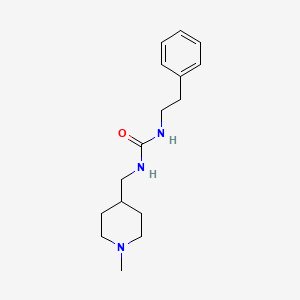
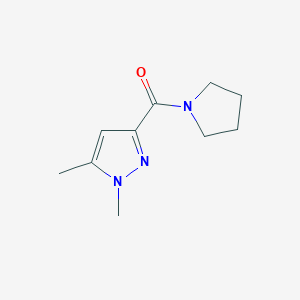
![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)
